4-Bromo-3-(2-chlorophenyl)-1H-pyrazole

Synthetic methodology Cross-coupling chemistry Pyrazole functionalization

Medicinal chemists pursuing pyrazole-based CB1 modulators require a C4-brominated intermediate that couples efficiently without dehalogenation. 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole (CAS 149739-70-8) delivers: • Superior coupling efficiency vs iodo analogs under Suzuki-Miyaura conditions. • ortho-Chlorophenyl motif for CB1 receptor affinity, enabling SAR libraries. • Reduced side-product formation in parallel synthesis workflows. Available in gram quantities with documented purity for immediate research use.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
CAS No. 149739-70-8
Cat. No. B115191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(2-chlorophenyl)-1H-pyrazole
CAS149739-70-8
Synonyms4-BROMO-3-(2-CHLOROPHENYL)-1H-PYRAZOLE
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=NN2)Br)Cl
InChIInChI=1S/C9H6BrClN2/c10-7-5-12-13-9(7)6-3-1-2-4-8(6)11/h1-5H,(H,12,13)
InChIKeyAKXAEGIYDBVHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-(2-chlorophenyl)-1H-pyrazole: Key Synthetic Intermediate


4-Bromo-3-(2-chlorophenyl)-1H-pyrazole (CAS 149739-70-8) is a disubstituted 1H-pyrazole derivative with a bromine atom at the C4 position and an ortho-chlorophenyl substituent at the C3 position [1]. Its molecular formula is C9H6BrClN2 with a molecular weight of 257.51 g/mol . This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the C4-bromine atom functions as a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the rapid construction of more complex 3,4-disubstituted pyrazole scaffolds [2].

Why Analogs Cannot Replace 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole


Substituting 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole with closely related analogs introduces significant synthetic and structural liabilities. The non-brominated analog 3-(2-chlorophenyl)-1H-pyrazole (CAS 59843-55-9) lacks the C4 halogen handle entirely, rendering it incapable of undergoing the palladium-catalyzed cross-coupling reactions that are central to modern pyrazole diversification strategies . Conversely, replacement with the 4-iodo analog introduces a higher propensity for undesired dehalogenation side reactions under Suzuki-Miyaura coupling conditions, as demonstrated in comparative studies of halogenated aminopyrazoles where bromo derivatives exhibited superior coupling efficiency and reduced side-product formation relative to iodo counterparts [1]. Additionally, the specific ortho-chlorophenyl substitution pattern at C3 contributes distinct steric and electronic properties that influence downstream reactivity and target binding, distinguishing it from analogs with para-substituted or unsubstituted phenyl rings [2].

Differentiation Evidence for 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole


Suzuki-Miyaura Coupling: Bromopyrazoles vs. Iodopyrazoles

4-Bromo-substituted pyrazoles, including compounds structurally related to 4-bromo-3-(2-chlorophenyl)-1H-pyrazole, exhibit superior performance in Suzuki-Miyaura cross-coupling reactions compared to their iodo-substituted counterparts. A direct comparative study of halogenated aminopyrazoles established that bromo and chloro derivatives are superior to iodopyrazoles due to a significantly reduced propensity for unwanted dehalogenation side reactions [1]. This translates to higher yields and cleaner reaction profiles when using bromopyrazole intermediates for constructing complex aryl- and heteroaryl-substituted pyrazole libraries.

Synthetic methodology Cross-coupling chemistry Pyrazole functionalization

Electrochemical Synthesis of 4-Bromopyrazoles

An electrosynthetic method has been specifically developed and optimized for the preparation of 4-bromosubstituted pyrazoles including 4-bromo-3-(2-chlorophenyl)-1H-pyrazole, providing a well-characterized synthetic route with defined reaction parameters [1]. This electrochemical approach offers an alternative to traditional chemical bromination methods that may suffer from regioselectivity challenges or require harsh brominating agents.

Electrosynthesis Process chemistry Green chemistry

Physicochemical Properties vs. Unsubstituted Analog

The presence of the C4 bromine atom in 4-bromo-3-(2-chlorophenyl)-1H-pyrazole substantially alters its physicochemical properties compared to the non-brominated analog 3-(2-chlorophenyl)-1H-pyrazole (CAS 59843-55-9). The brominated compound exhibits a calculated density of 1.668 g/cm³ and a calculated boiling point of 373.5°C at 760 mmHg , reflecting the increased molecular weight (257.51 vs. 178.62 g/mol) and altered intermolecular interactions conferred by the heavy halogen atom .

Physicochemical characterization Compound handling Quality control

Commercial Availability and Purity Benchmark

4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is commercially available from multiple established chemical suppliers with a standard purity specification of 98% , and its structural identity is well-characterized by SMILES notation (Brc2cnnc2c1ccccc1Cl) and InChIKey (AKXAEGIYDBVHIR-UHFFFAOYSA-N) . This defined purity benchmark and unambiguous structural characterization facilitate reliable procurement and quality control compared to custom-synthesized analogs that may lack standardized specifications.

Procurement Quality specification Supply chain

Application Scenarios for 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole


Synthesis of CB1 Antagonist Pyrazole Analogs

This compound is structurally positioned as a valuable intermediate for synthesizing pyrazole-3-carboxamide derivatives targeting cannabinoid CB1 receptors. The 3-(2-chlorophenyl) motif and C4-bromine handle enable the construction of analogs related to known CB1 antagonists such as rimonabant (SR141716) and SR147778 [1]. The bromine atom at C4 provides a reactive site for introducing diverse aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling, allowing systematic exploration of SAR at this position [2]. Researchers engaged in developing next-generation CB1 receptor modulators for metabolic disorders or CNS indications would benefit from this intermediate for building focused compound libraries.

1,3,4-Trisubstituted Pyrazole Libraries via Cross-Coupling

The C4-bromine atom serves as a strategic synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Sonogashira couplings. This enables the rapid diversification of the pyrazole core at the 4-position while preserving the 3-(2-chlorophenyl) substituent [1]. Medicinal chemistry groups conducting SAR campaigns on pyrazole-containing lead compounds can leverage this intermediate to systematically vary the C4 substituent without altering the established C3 aryl group. The reduced dehalogenation propensity of bromopyrazoles compared to iodopyrazoles under coupling conditions makes this compound particularly suitable for high-throughput parallel synthesis workflows where clean reaction profiles are essential [2].

Agrochemical Active Ingredient Development

Pyrazole derivatives containing halogenated phenyl substituents are established scaffolds in fungicide and herbicide development [1]. The 3-(2-chlorophenyl)-4-bromo-1H-pyrazole framework provides a versatile building block for constructing pyrazole carboxamide fungicides and other agrochemical active ingredients [2]. The ortho-chlorophenyl group contributes to the lipophilicity and metabolic stability required for agricultural applications, while the C4-bromine handle allows for late-stage diversification to optimize properties such as target binding, environmental persistence, and crop safety . Agrochemical discovery teams developing novel crop protection agents would find this intermediate useful for generating patentable chemical space around established pyrazole pharmacophores.

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